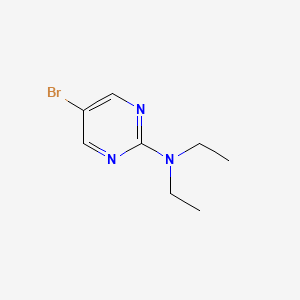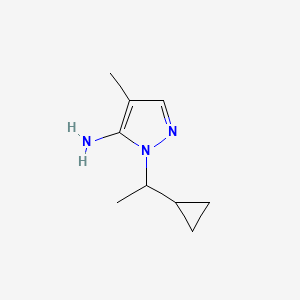
1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine" is a derivative of the 1H-pyrazol-5-amine family, which is known for its relevance in pharmaceutical chemistry due to the pyrazole ring's presence in various biologically active compounds. The cyclopropyl group attached to the ethyl side chain may influence the compound's reactivity and physical properties, potentially leading to interesting biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines, catalyzed by InBr3, which demonstrates the potential for creating a diverse range of substituted pyrazoles under mild conditions . Another method involves a three-component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, which is highly efficient and environmentally benign, suggesting that similar conditions could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as seen in the synthesis and crystal structure determination of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine, which was synthesized under microwave irradiation and analyzed by X-ray diffraction . This indicates that advanced techniques such as X-ray crystallography could be employed to elucidate the molecular structure of "1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine."
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can lead to different products depending on the aryl substituent, indicating that the substituents on the pyrazole ring can significantly affect the reaction pathways and outcomes . Additionally, the reactions of monoalkylthio- or monoarylthio-substituted cyclopropenium salt with nitrogen nucleophiles can form pyrroles or pyrazoles, which suggests that the cyclopropyl group in the target compound may also participate in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides exhibited potent antimicrobial activities, highlighting the importance of functional groups in determining biological activity . The thermolysis of hexasubstituted 4,5-dihydro-3H-pyrazoles led to the formation of pentasubstituted cyclopropanes, which suggests that the cyclopropyl group in the target compound may also affect its thermal stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives, including those structurally related to 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine, are synthesized and characterized through methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have shown potential in biological activities against cancer and microbes (Titi et al., 2020).
- Another study reports the synthesis of novel pyrazole derivatives through a domino reaction, demonstrating the versatility of these compounds in chemical synthesis (Gunasekaran et al., 2014).
Biological and Pharmaceutical Applications
- Pyrazole derivatives have been investigated for their potential as pharmacological agents. This includes research into their antitumor, antifungal, and antibacterial properties, indicating a broad range of possible medical applications (Beck et al., 1988).
- The cytotoxic properties of certain pyrazole compounds against tumor cell lines have also been evaluated, revealing their potential effectiveness in cancer treatment (Kodadi et al., 2007).
Material Science and Corrosion Inhibition
- In the field of materials science, some pyrazole compounds have demonstrated efficacy as corrosion inhibitors, particularly for metals such as iron in acidic media. This suggests their applicability in industrial settings to protect metals from corrosion (Chetouani et al., 2005).
Chemical Synthesis and Functionalization
- Research has explored the functionalization of pyrazole derivatives, offering new synthetic routes and expanding the utility of these compounds in chemical synthesis. This includes the creation of novel compounds with unique properties and potential applications (Lammers et al., 1995).
Propiedades
IUPAC Name |
2-(1-cyclopropylethyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-11-12(9(6)10)7(2)8-3-4-8/h5,7-8H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZUIGVCZUSCRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C(C)C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424457 |
Source


|
| Record name | 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine | |
CAS RN |
957514-22-6 |
Source


|
| Record name | 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

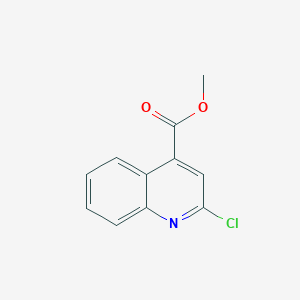
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
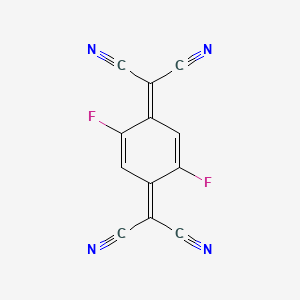
![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
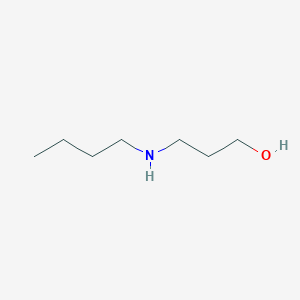
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)




